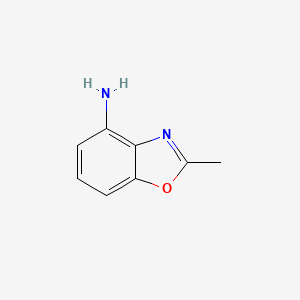

2-Methyl-1,3-benzoxazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEULNBJKLTXMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442335 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342897-54-5 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-Methyl-1,3-benzoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Methyl-1,3-benzoxazol-4-amine. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines reported data from chemical databases with predicted values and comparative analysis of closely related compounds. All quantitative data is summarized in structured tables, and where available, experimental protocols are detailed.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of a benzene ring fused to a 2-methylated oxazole ring, with an amine group substituted at the 4-position of the benzoxazole moiety.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[1][2] |

| Molecular Weight | 148.16 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 342897-54-5 | PubChem[2] |

| Canonical SMILES | CC1=NC2=C(C=CC=C2O1)N | PubChem[1][2] |

| InChI Key | OEULNBJKLTXMSN-UHFFFAOYSA-N | PubChem[1][2] |

| Predicted XLogP3 | 1.5 | PubChem[1][2] |

| Predicted Hydrogen Bond Donors | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Predicted Rotatable Bond Count | 0 | PubChem[1] |

| Predicted Topological Polar Surface Area | 52.1 Ų | PubChem[1][2] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Methodology:

-

Preparation of the Precursor: 2-Methyl-4H-3,1-benzoxazin-4-one can be synthesized by refluxing anthranilic acid with an excess of acetic anhydride.[3]

-

Aminolysis: The synthesized 2-Methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol or pyridine.

-

A source of ammonia, such as ammonium acetate, is added to the solution.[4]

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by filtration or extraction with an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Spectral Data

No dedicated experimental spectra for this compound were found. The following sections provide predicted data and analysis based on related compounds.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 149.07094 | 125.9 |

| [M+Na]⁺ | 171.05288 | 137.4 |

| [M-H]⁻ | 147.05638 | 130.6 |

| [M+NH₄]⁺ | 166.09748 | 147.6 |

| [M+K]⁺ | 187.02682 | 135.7 |

Infrared (IR) Spectroscopy (Predicted)

The expected IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3400-3250 | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (methyl) | 2975-2860 | Stretching |

| C=N (oxazole) | 1650-1550 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| N-H (amine) | 1650-1580 | Bending |

| C-N (aromatic amine) | 1335-1250 | Stretching |

| C-O (oxazole) | 1270-1200 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Detailed experimental NMR data is unavailable. Predictions for ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of similar benzoxazole structures.

-

¹H NMR: Protons on the aromatic ring are expected in the range of δ 6.5-8.0 ppm. The methyl protons would likely appear as a singlet around δ 2.5 ppm. The amine protons would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons are expected in the region of δ 110-150 ppm. The methyl carbon would likely appear around δ 15-25 ppm. The C2 carbon of the oxazole ring would be significantly downfield.

Biological Activity

Specific studies on the biological activity of this compound have not been identified. However, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[5][6]

Potential Antimicrobial Activity

Benzoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][6][7] These compounds are known to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some benzoxazole-based antimicrobials has been linked to the inhibition of DNA gyrase.[6] Therefore, this compound could be a candidate for antimicrobial screening.

Potential Anticancer Activity

Numerous benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] Their anticancer activity is often attributed to the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase. Given the prevalence of this activity within the benzoxazole class, this compound could be evaluated for its cytotoxic potential.

Potential Enzyme Inhibition

Derivatives of 2-methylbenzoxazole have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[9] MAO inhibitors are used in the treatment of neurodegenerative and neuropsychiatric disorders. The structural similarity of this compound to these known inhibitors suggests it could be a candidate for MAO inhibition studies.

Experimental and logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, followed by screening for potential biological activities.

Conclusion

This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While experimental data for this specific molecule is scarce, its structural relationship to a broad class of biologically active benzoxazoles suggests that it may possess interesting pharmacological properties. The proposed synthetic route offers a viable starting point for its preparation, which would enable detailed characterization and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [chiet.edu.eg]

- 5. questjournals.org [questjournals.org]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Methyl-1,3-benzoxazol-4-amine CAS number 342897-54-5

An in-depth technical guide on 2-Methyl-1,3-benzoxazol-4-amine (CAS Number: 342897-54-5) for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks detailed experimental data for this compound. This guide summarizes the available information and provides general methodologies and potential activities based on the broader class of benzoxazole derivatives to serve as a foundational resource.

Core Compound Information

This compound is a heterocyclic organic compound. The benzoxazole core is a known pharmacophore, suggesting potential biological activity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 342897-54-5 |

| Molecular Formula | C₈H₈N₂O[1][2][3] |

| Molecular Weight | 148.17 g/mol [1][2][3] |

| IUPAC Name | This compound[4] |

| Synonyms | 4-Amino-2-methylbenzoxazole, 2-Methyl-benzo[d]oxazol-4-amine[5] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthesis can be postulated based on established methods for analogous benzoxazole derivatives.

General Synthetic Pathway

The synthesis of 2-substituted benzoxazoles typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible route involves the reaction of 2,4-diaminophenol with an acetylating agent, followed by cyclization.

Caption: A potential synthetic workflow for this compound.

Postulated Experimental Protocol

Materials:

-

2,4-Diaminophenol

-

Acetic anhydride or acetyl chloride

-

Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of 2,4-diaminophenol in an anhydrous solvent, add the acid catalyst.

-

Slowly add acetic anhydride or acetyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with an aqueous solution of a suitable base.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization

While specific spectral data for this compound is not available, the following are expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic protons would likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methyl protons would be a singlet around δ 2.5 ppm. The amine protons' shift would be solvent-dependent. |

| ¹³C NMR | Resonances for aromatic carbons, the methyl carbon, and carbons of the oxazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 148.17). |

Biological Activity and Potential Applications

Specific biological activity data for this compound is not documented in the searched literature. However, the benzoxazole scaffold is present in many biologically active compounds, suggesting potential areas for investigation.

General Activities of Benzoxazole Derivatives

-

Antimicrobial Activity: Benzoxazole derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.[1][6]

-

Antitumor Activity: Several studies have reported the potential of benzoxazole-containing compounds as anticancer agents.

-

Enzyme Inhibition: This class of compounds has been explored for the inhibition of various enzymes, which could be relevant in different disease contexts.

The specific biological profile of this compound would need to be determined through experimental screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed[5]

-

Causes skin irritation[5]

-

Causes serious eye irritation[5]

-

May cause respiratory irritation[5]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The lack of detailed public data on this compound presents an opportunity for novel research.

Caption: Proposed research workflow for this compound.

Key areas for future investigation include:

-

Development and optimization of a reliable synthetic protocol.

-

Full analytical characterization using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.

-

Comprehensive biological screening to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies by synthesizing and testing related derivatives to understand the key structural features for any observed activity.

-

Mechanism of action studies for any confirmed biological activities to identify molecular targets and signaling pathways.

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-1,3-benzoxazol-4-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, established protocol for this specific isomer, this document outlines a robust and scientifically sound two-step synthetic route starting from a commercially available precursor. The methodologies presented are based on well-established and analogous chemical transformations, ensuring a high probability of success for experienced researchers.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The strategy involves the initial formation of the 2-methylbenzoxazole core from a substituted o-aminophenol, followed by the chemical modification of a functional group to yield the final desired amine.

The proposed pathway commences with the cyclization of 2-amino-3-nitrophenol with acetic anhydride. This reaction constructs the benzoxazole ring system and incorporates the required 2-methyl group, yielding the intermediate, 2-methyl-4-nitro-1,3-benzoxazole. The subsequent step involves the selective reduction of the nitro group at the 4-position to the corresponding amine using a standard reducing agent such as tin(II) chloride in the presence of hydrochloric acid.

This approach is advantageous due to the commercial availability of the starting material, 2-amino-3-nitrophenol, and the reliability of the proposed chemical transformations.

Reaction Pathway

The overall synthetic transformation can be visualized as follows:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on analogous and well-documented reactions in organic chemistry literature.

Step 1: Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole

This step involves the cyclocondensation of 2-amino-3-nitrophenol with acetic anhydride. The reaction proceeds through the initial acetylation of the amino group, followed by an intramolecular cyclization with the elimination of water to form the benzoxazole ring.

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitrophenol (1.0 equivalent).

-

To the flask, add an excess of acetic anhydride (approximately 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

If necessary, purify the crude 2-methyl-4-nitro-1,3-benzoxazole by recrystallization from a suitable solvent such as ethanol.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Amino-3-nitrophenol | 154.12 | 1.0 |

| Acetic Anhydride | 102.09 | 5.0 - 10.0 |

Table 1: Reagents for the synthesis of 2-Methyl-4-nitro-1,3-benzoxazole.

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of 2-methyl-4-nitro-1,3-benzoxazole to the desired amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic alcoholic solvent.

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitro-1,3-benzoxazole (1.0 equivalent) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 equivalents).

-

Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 1-3 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Methyl-4-nitro-1,3-benzoxazole | 178.15 | 1.0 |

| Tin(II) chloride dihydrate | 225.63 | 3.0 - 5.0 |

| Concentrated Hydrochloric Acid | 36.46 | Excess |

| Ethanol | 46.07 | Solvent |

Table 2: Reagents for the synthesis of this compound.

Workflow Visualization

The experimental workflow for the synthesis can be represented by the following diagram:

Figure 2: Detailed experimental workflow for the synthesis.

Concluding Remarks

This technical guide provides a detailed and actionable synthetic route for this compound. The proposed two-step synthesis, starting from the commercially available 2-amino-3-nitrophenol, is based on reliable and well-understood organic reactions. The provided experimental protocols, along with the quantitative data and workflow visualization, should serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by qualified personnel. The final product should be thoroughly characterized using modern analytical techniques (e.g., NMR, MS, and IR spectroscopy) to confirm its identity and purity.

References

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazol-4-amine, including its chemical identity, proposed synthesis, and a review of the biological activities associated with the broader class of benzoxazole derivatives. The document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole structure, which consists of a benzene ring fused to an oxazole ring, is a prominent scaffold in many biologically active molecules.[1]

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 342897-54-5 | |

| InChI | InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | [1] |

| InChIKey | OEULNBJKLTXMSN-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC2=C(C=CC=C2O1)N | [1] |

| Predicted XLogP3 | 1.5 | [1] |

| Monoisotopic Mass | 148.063662883 Da | [1] |

Proposed Synthesis

For the synthesis of this compound, a logical starting material is 2,3-diaminophenol. The proposed reaction involves the selective N-acetylation of one of the amino groups by acetic anhydride, followed by an intramolecular cyclization to form the benzoxazole ring. In reactions of aminophenols with acetic anhydride, the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential acylation at the nitrogen atom.[4][5][6][7]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminophenol (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Biological Activities and Potential Applications in Drug Development

While no specific biological studies have been published for this compound, the benzoxazole scaffold is a key pharmacophore in a wide array of medicinally important compounds. Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities.

Anticancer Activity: Numerous benzoxazole derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, lung, and liver cancer.[8][9][10][11] For instance, compounds 3m and 3n, analogues of the anticancer prodrug Phortress, have shown significant anticancer effects.[8] The anticancer activity of some benzoxazoles is believed to be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[8]

Antimicrobial Activity: The benzoxazole nucleus is also a constituent of many compounds with significant antimicrobial properties.[12][13][14][15][16] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][17] For example, certain 2-aminobenzoxazole derivatives have displayed potent and broad-spectrum antifungal activities against several phytopathogenic fungi.[12]

Table 2: Examples of Biological Activity in Structurally Related Benzoxazole Derivatives

| Compound Class/Derivative | Biological Activity | Quantitative Data (Example) | Reference |

| 5-Amino-2-(4-tert-butylphenyl)benzoxazole derivatives | Antimicrobial | MIC values ranging from 64 µg/ml to >512 µg/ml against E. faecalis | [12] |

| 4-Aminobenzofuroxan derivatives | Anticancer | IC₅₀ of 12.7 µM against T98G (glioblastoma) cell line | [18] |

| Phortress Analogue (Compound 3n) | Anticancer | Significant cytotoxicity against HT-29, MCF7, A549, HepG2, C6 cells | [8] |

| 2-Aryl and N-phenyl benzoxazole derivatives | Antimicrobial | Potent activity against E. coli at 25 µg/mL | [13] |

Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Pathway

A potential, though unconfirmed, mechanism of action for the anticancer effects of certain benzoxazole derivatives involves the activation of the Aryl Hydrocarbon Receptor (AhR).[8] AhR is a ligand-activated transcription factor involved in the regulation of genes encoding for drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of target genes, leading to their transcription. The induction of CYP1A1 can lead to the metabolic activation of pro-carcinogens or, in the case of certain anticancer drugs, their conversion into cytotoxic metabolites.

Caption: Potential AhR signaling pathway for benzoxazole derivatives.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the pharmacologically significant class of benzoxazoles. Based on the extensive body of research on related compounds, it holds potential for applications in drug discovery, particularly in the areas of oncology and infectious diseases. The proposed synthesis provides a viable route for obtaining this compound for further investigation. Future research should focus on the actual synthesis and subsequent biological evaluation of this compound to determine its specific activities and potential therapeutic utility.

References

- 1. This compound | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoxazole synthesis [organic-chemistry.org]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Solved In the reaction of p-aminophenol + acetic anhydride | Chegg.com [chegg.com]

- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-amine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and provides a plausible experimental protocol for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of the molecular structure and a proposed synthetic workflow using Graphviz (DOT language), adhering to specified presentation guidelines.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with an oxazole ring confers a rigid, planar structure that can effectively interact with various biological targets. The substituent at the 2-position and the pattern of substitution on the benzene ring play a crucial role in modulating the pharmacological profile of these compounds. This compound, with its specific substitution pattern, presents a scaffold with potential for further chemical modification and exploration of its biological activities.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound. The core structure consists of a bicyclic system where a benzene ring is fused to an oxazole ring. A methyl group is attached at the 2-position of the oxazole ring, and an amine group is substituted at the 4-position of the benzene ring.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 342897-54-5 | [3][4] |

| Molecular Formula | C₈H₈N₂O | [3][4] |

| SMILES | CC1=NC2=C(C=CC=C2O1)N | [3] |

| InChI | InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | [3] |

| InChIKey | OEULNBJKLTXMSN-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 148.16 g/mol | [3] |

| Monoisotopic Mass | 148.0637 Da | [3] |

| XLogP3-AA | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Molecular Visualization

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway involves the cyclocondensation of 2,3-diaminophenol with acetic anhydride.

Caption: Proposed synthetic workflow for this compound.

3.1.1. Materials and Equipment

-

2,3-Diaminophenol

-

Acetic anhydride

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

TLC plates and developing chamber

3.1.2. Procedure

-

In a round-bottom flask, a mixture of 2,3-diaminophenol (1.24 g, 10 mmol) and acetic anhydride (1.12 mL, 12 mmol) is carefully heated in polyphosphoric acid (10 mL) at 140-150 °C for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Alternatively, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz or higher spectrometer. Expected signals would include a singlet for the methyl protons, signals for the aromatic protons, and a broad singlet for the amine protons.

-

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument. Expected signals would correspond to the methyl carbon, the aromatic carbons, and the carbons of the benzoxazole ring system.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern.

Expected Experimental Data

The following tables summarize the expected quantitative data from the characterization of this compound. These are predicted values based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | s | 3H | -CH₃ |

| ~ 5.5 | br s | 2H | -NH₂ |

| ~ 6.5 - 7.5 | m | 3H | Aromatic-H |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | -CH₃ |

| ~ 105 - 150 | Aromatic and Benzoxazole Carbons |

| ~ 165 | C=N |

Predicted IR Spectral Data (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[8] |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~ 1640 | Strong | C=N stretch[9] |

| 1620 - 1580 | Medium | N-H bend (primary amine)[8] |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1250 - 1050 | Strong | C-O-C stretch |

| ~ 1300 | Strong | Aromatic C-N stretch[8] |

Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 148 |

| [M+H]⁺ | m/z 149 |

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited in the public domain, the benzoxazole scaffold is known to exhibit a broad range of pharmacological effects.[1] Benzoxazole derivatives have been reported as:

-

Antimicrobial agents: Exhibiting activity against various strains of bacteria and fungi.[2]

-

Anticancer agents: Showing cytotoxic effects against different cancer cell lines.[1]

-

Anti-inflammatory agents: By inhibiting enzymes such as cyclooxygenase.[1]

The mechanism of action for these activities often involves the interaction of the benzoxazole core and its substituents with specific enzymes or receptors. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A logical workflow for investigating its biological activity is presented below.

Caption: Workflow for biological activity screening and mechanism of action studies.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, and a proposed methodology for its synthesis and characterization. The presented data, including predicted spectral information, serves as a valuable resource for researchers interested in the synthesis and further investigation of this compound. The versatile benzoxazole scaffold suggests that this compound could be a promising starting point for the development of novel therapeutic agents. Further studies are warranted to explore its biological potential and elucidate its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Benzoxazole, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-1,3-benzoxazol-4-amine

Disclaimer: Publicly available, comprehensive experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-1,3-benzoxazol-4-amine is limited. This guide presents a detailed overview of expected spectroscopic characteristics and provides representative data from closely related structural analogs, namely isomers such as 5-methylbenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals in the structural elucidation of this class of compounds.

Introduction to Spectroscopic Analysis of Benzoxazoles

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the structural core of many pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a significant focus in medicinal chemistry and drug discovery. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure determination. This guide provides an in-depth look at the expected spectroscopic data for this compound and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the heterocyclic ring.

Table 1: Representative ¹H NMR Spectroscopic Data for Methyl-Substituted Aminobenzoxazoles.

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz), Assignment |

| 5-Methylbenzo[d]oxazol-2-amine | DMSO-d₆ | 7.29 (s, 2H, -NH₂), 7.16 (d, J = 8.0 Hz, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.75 (d, J = 7.9 Hz, 1H, Ar-H), 2.30 (s, 3H, -CH₃)[1] |

| 6-Methylbenzo[d]oxazol-2-amine | DMSO-d₆ | 7.29 (s, 2H, -NH₂), 7.14 (s, 1H, Ar-H), 7.06 (d, J = 7.9 Hz, 1H, Ar-H), 6.90 (d, J = 7.6 Hz, 1H, Ar-H), 2.32 (s, 3H, -CH₃)[1] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the position of the amino and methyl substituents.

Table 2: Representative ¹³C NMR Spectroscopic Data for Methyl-Substituted Aminobenzoxazoles.

| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |

| 5-Methylbenzo[d]oxazol-2-amine | DMSO-d₆ | 162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10 (-CH₃)[1] |

| 6-Methylbenzo[d]oxazol-2-amine | DMSO-d₆ | 162.30, 148.06, 140.89, 129.38, 124.09, 114.69, 108.9, 20.97 (-CH₃)[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C=N stretching of the oxazole ring, and C-N and C-O stretching vibrations.

Table 3: Representative IR Absorption Data for Aminobenzoxazole Derivatives.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Representative Data (cm⁻¹) for 2-amino-5-(benzo[d]oxazol-2-ylthio)benzoic acid |

| Amino | N-H Stretch | 3500-3300 (two bands for primary amine) | 3425[2] |

| Aromatic | C-H Stretch | 3100-3000 | 3013 (for a similar derivative)[2] |

| Oxazole | C=N Stretch | 1650-1590 | 1601[2] |

| Aromatic | C=C Stretch | 1600-1450 | 738 (C=C bending)[2] |

| Amine | C-N Stretch | 1350-1250 | - |

| Ether | C-O Stretch | 1275-1200 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Representative Mass Spectrometry Data for Methyl-Substituted Aminobenzoxazoles.

| Compound | Ionization Method | Calculated m/z | Found m/z |

| 5-Methylbenzo[d]oxazol-2-amine | HRMS | 149.0709 [M+H]⁺ | 149.0709[1] |

| 6-Methylbenzo[d]oxazol-2-amine | HRMS | 149.0709 [M+H]⁺ | 149.0710[1] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzoxazole derivatives.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[5][6] The solution is then filtered into an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).[1][7] Standard pulse programs are used for data acquisition.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[8] This solution is further diluted to the appropriate concentration for the specific instrument and ionization method.[8]

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[5] High-resolution mass spectrometry (HRMS) with a technique like electrospray ionization (ESI) is commonly used to determine the exact mass and molecular formula.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. ijrdst.org [ijrdst.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of the 2-Methyl-1,3-benzoxazole-4-amine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known biological activities of compounds structurally related to 2-Methyl-1,3-benzoxazol-4-amine. As of this writing, specific quantitative biological data for this exact molecule is limited in publicly accessible literature. The information presented herein is based on studies of the broader benzoxazole class of compounds and is intended to guide future research into the potential of the 2-methyl-4-aminobenzoxazole scaffold.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines, such as adenine and guanine, may facilitate interactions with biological macromolecules, making it a versatile starting point for the design of novel therapeutic agents.[2] Derivatives of the benzoxazole core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The 2-methyl and 4-amino substitutions on the benzoxazole ring represent key functional groups that can be explored for optimizing biological efficacy and pharmacokinetic properties.

Documented Biological Activities of Benzoxazole Derivatives

While specific data for this compound is not extensively documented, numerous studies on related analogs highlight the therapeutic potential of this chemical class.

Antimicrobial Activity

Benzoxazole derivatives have shown promise as potent antibacterial and antifungal agents.[2][4] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzoxazole Derivatives

| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference |

| 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazole | Staphylococcus aureus | - | - | [5] |

| 2-[(alpha-methyl-4-nitrobenzylidene)hydrazino]benzoxazole | Staphylococcus aureus | - | - | [5] |

| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Staphylococcus aureus | 12.5 | - | [6] |

| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Pseudomonas aeruginosa | 25 | Tetracycline, Streptomycin | [6] |

| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Candida albicans | 12.5 | Oxiconazole, Haloprogin | [6] |

| 2-phenyl and N-phenyl benzoxazole derivatives | Escherichia coli | 25 (90% inhibition) | Cefixime | [2] |

Note: Specific MIC values were not provided for all compounds in the source material, but they were highlighted as the most active.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of benzoxazole derivatives against various cancer cell lines.[1][7] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Several aminobenzoxazole derivatives have been identified as potential inhibitors of key signaling pathways implicated in cancer, such as Kinase D-insert region (KDR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1]

Table 2: In Vitro Anticancer Activity (IC50) of Selected Benzoxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |

| 2-amino-aryl-7-aryl-benzoxazole (Compound 12l) | A549 (Lung) | 0.4 | Doxorubicin | [8] |

| 2-amino-aryl-7-aryl-benzoxazole (Compound 12l) | KB (Oral) | 3.3 | - | [8] |

| Aminobenzoxazole Derivative (Compound 1) | KDR Inhibition | 6.855 | - | [1] |

| Aminobenzoxazole Derivative (Compound 16) | MCF-7 (Breast) | 6.98 | - | [1] |

| Aminobenzoxazole Derivative (Compound 17) | MCF-7 (Breast) | 11.18 | - | [1] |

| 5-methylbenzo[d]oxazole with 3-chlorophenyl (Compound 12l) | HepG2 (Liver) | 10.50 | Sorafenib (5.57 µM) | [9] |

| 5-methylbenzo[d]oxazole with 3-chlorophenyl (Compound 12l) | MCF-7 (Breast) | 15.21 | Sorafenib (6.46 µM) | [9] |

| Benzoxazole clubbed 2-pyrrolidinone (Compound 20) | MAGL Inhibition | 0.0076 | - | [10][11] |

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[12][13][14] Studies have shown that certain derivatives can significantly reduce inflammation in animal models, such as the carrageenan-induced paw edema model in rats.[13] The mechanism for some of these compounds may involve the modulation of inflammatory cytokines like IL-6 and IL-1β.[12]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzoxazole derivatives are attributed to their ability to interact with various cellular targets. While the precise mechanisms are often compound-specific, research has implicated several key signaling pathways.

One notable pathway is the mTOR/p70S6K signaling pathway , which is crucial for cell survival and cycle progression and is often dysregulated in cancer.[15] A study on a specific benzoxazole derivative, K313, demonstrated its ability to suppress the phosphorylation of p70S6K, a downstream effector of mTOR, leading to cell cycle arrest.[15]

dot

Caption: Proposed mTOR/p70S6K signaling pathway modulation by a benzoxazole derivative.

Additionally, certain benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[9][16] Inhibition of this pathway can restrict tumor growth by cutting off its blood supply.

Experimental Protocols

The following sections provide generalized protocols for assessing the key biological activities discussed. These methodologies are standard in the field and can be adapted for screening this compound and its analogs.

General Workflow for Biological Screening

The initial assessment of a novel compound typically follows a hierarchical screening process to determine its primary biological activities.

dot

Caption: Generalized workflow for the biological evaluation of a novel chemical entity.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][17]

-

Preparation of Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) until it reaches the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland turbidity standard.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in sterile broth directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 200 µL per well. Include positive controls (broth with inoculum and a known antibiotic) and negative controls (broth with solvent only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[18][19][20][21]

-

Cell Plating: Seed adherent cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well. Allow cells to attach by incubating for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for a desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA. Allow the plates to air dry completely.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at a wavelength of 510-565 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.

Conclusion and Future Directions

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents. While direct biological data for this compound is sparse, the extensive research on structurally related compounds strongly suggests its potential as a bioactive molecule. The documented antimicrobial, anticancer, and anti-inflammatory activities of various amino- and methyl-substituted benzoxazoles provide a solid foundation for initiating a comprehensive biological evaluation of this specific compound.

Future research should focus on synthesizing this compound and subjecting it to the standardized screening protocols outlined in this guide. Positive results from these primary assays would warrant further investigation into its mechanism of action, including target identification and signaling pathway analysis, to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. questjournals.org [questjournals.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. benchchem.com [benchchem.com]

- 20. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2-Methyl-1,3-benzoxazol-4-amine Derivatives in Therapeutic Development

A Technical Guide for Drug Discovery Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, continues to capture the attention of the scientific community due to its versatile pharmacological profile. Within this esteemed class of compounds, derivatives of 2-Methyl-1,3-benzoxazol-4-amine are emerging as a focal point for the development of novel therapeutic agents. Their documented potential spans a wide array of applications, including oncology, infectious diseases, and neurological disorders. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic promise of these derivatives, tailored for researchers, scientists, and professionals engaged in drug development.

Synthetic Strategies: Crafting the Benzoxazole Core

The synthesis of 2-substituted benzoxazole derivatives is well-established, with several efficient methods available to medicinal chemists. A common and robust approach involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its equivalent. For the synthesis of this compound, 2,4-diaminophenol would be a key starting material, which can be condensed with acetic acid or a derivative thereof.

Further derivatization can be achieved through various chemical transformations. For instance, N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized through an in situ I2-mediated oxidative cyclodesulfurization of monothioureas generated from the reaction of an aminophenol with a corresponding isothiocyanate.[1] Green chemistry approaches are also being employed, utilizing catalysts such as fly ash for the synthesis of 2-phenyl substituted benzoxazoles.[1]

A general synthetic workflow for creating a library of this compound derivatives is depicted below.

A Spectrum of Biological Activities

Derivatives of the benzoxazole nucleus exhibit a remarkable range of biological activities. While specific data on this compound derivatives are emerging, the broader class of 2-methylbenzoxazole and related analogues have demonstrated significant potential in several therapeutic areas.

Anticancer Potential

Several studies have highlighted the anticancer properties of benzoxazole derivatives.[2] A notable mechanism of action for some of these compounds is their role as potent agonists of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of the cytochrome P450 enzyme CYP1A1.[2] This mechanism is analogous to that of the anticancer prodrug Phortress.[2] The induction of CYP1A1 can lead to the metabolic activation of the benzoxazole derivative into a cytotoxic species within cancer cells, or it can alter the tumor microenvironment to inhibit cancer growth.

The cytotoxic effects of novel benzoxazole derivatives have been evaluated against a panel of human cancer cell lines. For instance, certain phortress analogues with a benzoxazole core have shown significant anticancer activity.[2]

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3m | HT-29 (Colon) | 0.02 | [2] |

| MCF7 (Breast) | 0.03 | [2] | |

| A549 (Lung) | 0.04 | [2] | |

| HepG2 (Liver) | 0.05 | [2] | |

| C6 (Brain) | 0.03 | [2] | |

| 3n | HT-29 (Colon) | 0.03 | [2] |

| MCF7 (Breast) | 0.04 | [2] | |

| A549 (Lung) | 0.05 | [2] | |

| HepG2 (Liver) | 0.06 | [2] | |

| C6 (Brain) | 0.04 | [2] | |

| Doxorubicin | HT-29 (Colon) | 0.04 | [2] |

| MCF7 (Breast) | 0.05 | [2] | |

| A549 (Lung) | 0.07 | [2] | |

| HepG2 (Liver) | 0.08 | [2] | |

| C6 (Brain) | 0.06 | [2] |

Antimicrobial Activity

The benzoxazole scaffold is a common feature in many antimicrobial agents. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] For instance, a series of methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives have been synthesized and shown to exhibit moderate to high antibacterial and antifungal activity.[3]

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. neoformans (MIC, µg/mL) | Reference |

| TO 3 | 25 | 25 | 50 | 25 | >100 | >100 | [3] |

| TO 4 | >100 | >100 | >100 | >100 | 50 | 50 | [3] |

| TO 5 | >100 | >100 | >100 | >100 | 50 | 25 | [3] |

| TO 6 | 25 | 25 | 25 | 25 | >100 | >100 | [3] |

| Norfloxacin | 10 | 10 | 10 | 10 | - | - | [3] |

| Amphotericin B | - | - | - | - | 10 | 10 | [3] |

Neurological Applications: MAO Inhibition

Certain 2-methylbenzo[d]oxazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[4] The potent and selective inhibition of MAO-B by some of these derivatives makes them promising candidates for further investigation as antiparkinsonian agents.[4]

Table 3: MAO Inhibitory Activity of Selected 2-Methylbenzo[d]oxazole Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 1d | >10 | 0.0023 | [4] |

| 2c | 0.670 | 0.025 | [4] |

| 2e | 0.592 | 0.0033 | [4] |

Experimental Protocols

General Procedure for the Synthesis of N-phenyl-1,3-benzoxazol-2-amine Derivatives[1]

To a stirred solution of the appropriate aminophenol (1 mmol) in THF (5 mL), the corresponding isothiocyanate (1.1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the thiourea intermediate. Subsequently, iodine (I2) is added, and the mixture is stirred until the reaction is complete, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)[3]

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth dilution method. A serial dilution of each compound is prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Pharmacokinetic Considerations

While extensive in vivo pharmacokinetic data for this compound derivatives are not yet widely available, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for related benzoxazole structures suggest that these compounds generally possess drug-like properties.[5] Many derivatives are predicted to have good oral bioavailability and comply with Lipinski's rule of five, indicating their potential as orally administered drugs.[6]

Future Directions

The derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:

-

Synthesis of focused libraries: The design and synthesis of novel derivatives with specific substitutions on the amine and the benzoxazole ring system to optimize potency and selectivity.

-

In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways responsible for their biological activities.

-

Pharmacokinetic and toxicological profiling: Comprehensive in vitro and in vivo studies to assess the ADME-Tox properties of lead compounds.

-

Structure-activity relationship (SAR) studies: To guide the rational design of next-generation derivatives with improved therapeutic indices.

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. questjournals.org [questjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Methyl-1,3-benzoxazol-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzoxazol-4-amine (CAS: 342897-54-5) is a heterocyclic amine with a molecular formula of C₈H₈N₂O and a molecular weight of 148.17 g/mol .[1] Its structure, featuring a benzoxazole core, is a common motif in medicinal chemistry, suggesting its potential for biological activity. The solubility of a compound is a fundamental physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous and organic solvent solubility can present significant challenges during drug development, impacting formulation strategies and potentially leading to suboptimal in vivo exposure. Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is paramount for its progression as a potential therapeutic agent.

This guide provides a detailed experimental protocol for determining the equilibrium solubility of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[2] |

| Molecular Weight | 148.16 g/mol | PubChem[2] |

| CAS Number | 342897-54-5 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents for HPLC

3.2. Procedure

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Shake-Flask Solubility Determination.

3.2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

3.2.2. Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

3.3. Quantification by HPLC-UV

-

Method Development: Develop a suitable HPLC-UV method for the quantification of this compound. This includes selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition, flow rate, and a UV detection wavelength where the compound has significant absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.

-

Sample Analysis: Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Data Presentation

While no specific quantitative data was found in the literature for this compound, the results of the experimental protocol described above should be summarized in a clear and concise table. An example template for data presentation is provided in Table 2.

Table 2: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |

Logical Relationship in Solubility Determination

The process of determining and utilizing solubility data involves a logical progression of steps, from initial assessment to its application in drug development. The following diagram illustrates this relationship.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-1,3-benzoxazol-4-amine

This guide provides comprehensive safety and handling information for 2-Methyl-1,3-benzoxazol-4-amine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Warning

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 342897-54-5 |

Source: PubChem CID 10606897[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Handling:

-

Avoid all personal contact, including inhalation of dust or fumes.[2][3]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[2][3]

-